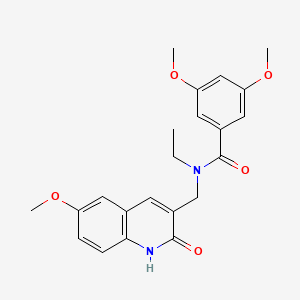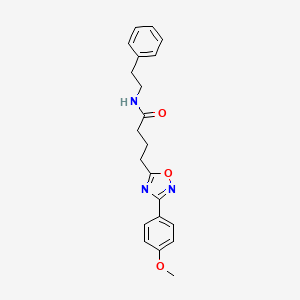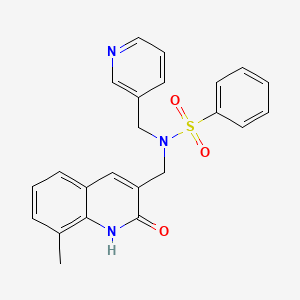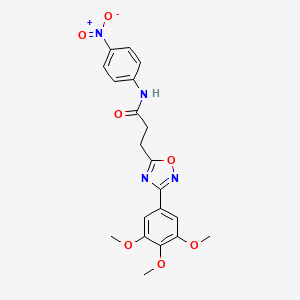![molecular formula C20H18N4O2 B7693200 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The main methods of synthesis of pyrazoloquinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .
Molecular Structure Analysis
The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 by Michaelis .
Chemical Reactions Analysis
The main methods of synthesis of pyrazoloquinolines are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . This strategy involves a sequential opening/closing cascade reaction .
Physical And Chemical Properties Analysis
Pyrazoloquinolines exhibit emission properties, both in solutions and even in a solid state . They have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinoline derivatives, have been reported to act as inhibitors of oncogenic ras , which plays a crucial role in cell signal transduction pathways.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
For instance, inhibitors of oncogenic Ras can affect signal transduction pathways, leading to changes in cell proliferation and survival .
Result of Action
Related compounds have shown cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the synthesis of similar compounds has been shown to require specific conditions, such as heating or the use of microwave irradiation .
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. This compound has also been shown to have anti-tumor effects in a number of animal models, making it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. This compound has also been shown to have variable effects in different animal models, making it difficult to predict its effectiveness in humans.
Zukünftige Richtungen
There are a number of future directions for research on N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide. One area of research is the development of new synthesis methods to increase the yield and purity of this compound. Another area of research is the development of new formulations of this compound to improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify the optimal dose and treatment regimen for its use in cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide can be synthesized through a multistep process involving the reaction of 2-phenoxyacetic acid with 1,7-dimethyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid. The resulting compound is then treated with thionyl chloride and then with ammonia to yield this compound. The synthesis method has been optimized to increase the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. This compound has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-8-9-14-11-16-19(23-24(2)20(16)21-17(14)10-13)22-18(25)12-26-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBMNVKSQNFSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)









![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)

![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)

